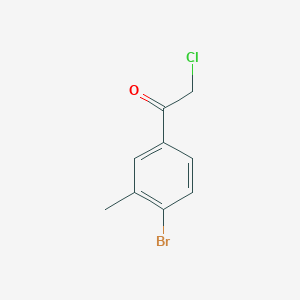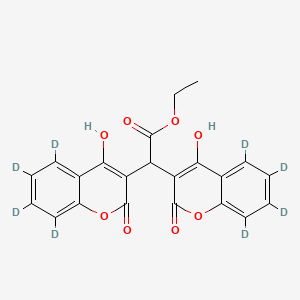
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C9H8BrClO. This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a chlorine atom attached to an ethanone backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one typically involves the reaction of 1-(4-Bromo-3-methylphenyl)ethanol with pyridinium chlorochromate in dichloromethane under nitrogen atmosphere. The reaction is stirred at room temperature for 12 hours, followed by partitioning between dichloromethane and brine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate adjustments in reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(4-Bromo-3-methylphenyl)ethanone.
Reduction: 1-(4-Bromo-3-methylphenyl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of various intermediates and products, which can exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Bromo-3’-methylacetophenone: Similar structure but lacks the chlorine atom.
1-(4-Bromo-3-methylphenyl)ethanol: Similar structure but has a hydroxyl group instead of a chlorine atom.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but the bromine atom is positioned differently
Uniqueness
1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in the synthesis of various complex compounds.
Eigenschaften
Molekularformel |
C9H8BrClO |
|---|---|
Molekulargewicht |
247.51 g/mol |
IUPAC-Name |
1-(4-bromo-3-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
WCVNVVBRMRYTKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)

![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)


![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)


![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)


![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)
